molecular formula C16H12O4 B14325968 3,3'-(Ethene-1,2-diyl)dibenzoic acid CAS No. 97203-71-9

3,3'-(Ethene-1,2-diyl)dibenzoic acid

Cat. No.: B14325968
CAS No.: 97203-71-9
M. Wt: 268.26 g/mol
InChI Key: ATCSGDJWJHCRLV-UHFFFAOYSA-N
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Description

3,3’-(Ethene-1,2-diyl)dibenzoic acid is an organic compound characterized by the presence of two benzoic acid groups connected by an ethene (ethylene) bridge. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Ethene-1,2-diyl)dibenzoic acid typically involves the reaction of appropriate benzoic acid derivatives with ethene or ethylene precursors. One common method involves the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where a halogenated benzoic acid derivative reacts with ethylene in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of 3,3’-(Ethene-1,2-diyl)dibenzoic acid may involve large-scale Heck reactions or other coupling reactions optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,3’-(Ethene-1,2-diyl)dibenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3’-(Ethene-1,2-diyl)dibenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-(Ethene-1,2-diyl)dibenzoic acid exerts its effects depends on its application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form stable frameworks. The ethene bridge provides flexibility and allows for the formation of various structural motifs. The benzoic acid groups facilitate coordination with metal ions, leading to the formation of robust and porous structures .

Comparison with Similar Compounds

Uniqueness: 3,3’-(Ethene-1,2-diyl)dibenzoic acid is unique due to its specific substitution pattern and the presence of an ethene bridge, which imparts distinct chemical and physical properties. This compound’s ability to form stable coordination complexes with metal ions makes it particularly valuable in the synthesis of MOFs and other advanced materials .

Properties

CAS No.

97203-71-9

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

3-[2-(3-carboxyphenyl)ethenyl]benzoic acid

InChI

InChI=1S/C16H12O4/c17-15(18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(19)20/h1-10H,(H,17,18)(H,19,20)

InChI Key

ATCSGDJWJHCRLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=CC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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